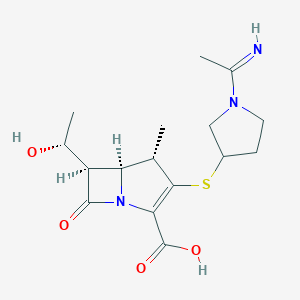

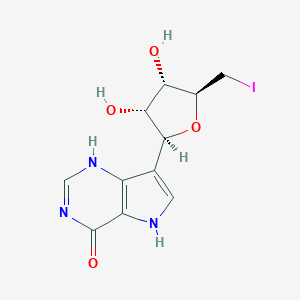

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, also known as HETAC, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. HETAC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Wirkmechanismus

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid inhibits bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the synthesis of bacterial cell walls, and their inhibition leads to the disruption of cell wall synthesis and ultimately bacterial death.

Biochemische Und Physiologische Effekte

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, and is eliminated primarily through renal excretion. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been shown to have a low potential for inducing bacterial resistance.

Vorteile Und Einschränkungen Für Laborexperimente

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is a useful tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Its broad spectrum of activity and low potential for inducing resistance make it a valuable asset in the development of new antibiotics. However, 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is not suitable for use in human clinical trials due to its synthetic nature and lack of safety data.

Zukünftige Richtungen

Future research on 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid could focus on the development of new derivatives with improved pharmacological properties, such as increased stability and solubility. Additionally, further studies could investigate the potential use of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics. Finally, research could focus on the development of new antibiotics based on the structure and mechanism of action of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid.

Synthesemethoden

The synthesis of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid involves the reaction of 1-acetimidoylpyrrolidine-3-thiol with 6-(2-bromoethyl)-2-(2-chloroacetyl)thiomethyl)penicillanic acid, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained by acidification and crystallization.

Wissenschaftliche Forschungsanwendungen

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been widely studied for its antibacterial activity against various bacterial strains, including multidrug-resistant strains. Its efficacy has been demonstrated in vitro and in vivo, and it has been shown to be effective against biofilms. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics.

Eigenschaften

CAS-Nummer |

103730-44-5 |

|---|---|

Produktname |

6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid |

Molekularformel |

C16H23N3O4S |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

(4S,5S,6R)-3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H23N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-10-4-5-18(6-10)9(3)17/h7-8,10-12,17,20H,4-6H2,1-3H3,(H,22,23)/t7-,8+,10?,11-,12+/m0/s1 |

InChI-Schlüssel |

NZOABRUICAKEBQ-ZXDKXGFCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2[C@@H](C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)[C@@H](C)O |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |

Synonyme |

1-HAPTMCC 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4R-(3(S*),4alpha,5alpha,6beta(R*))-isomer 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4S-(3(S*),4alpha,5alpha,6beta(S*))-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

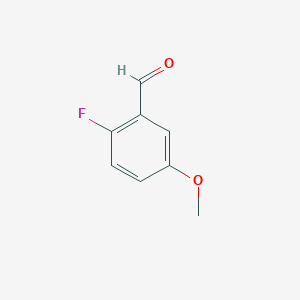

![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

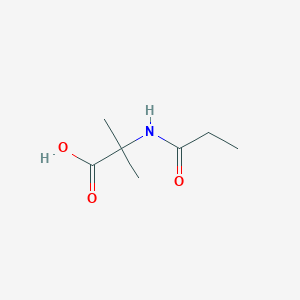

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

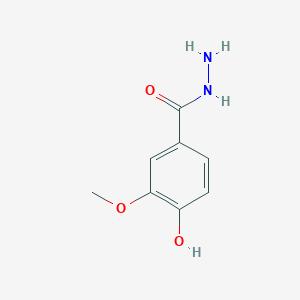

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)